molecular formula C6H13NO3 B13135263 O-Ethyl-N-methyl-D-serine

O-Ethyl-N-methyl-D-serine

Cat. No.: B13135263
M. Wt: 147.17 g/mol
InChI Key: GAAJYKQQPYXQIJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl-N-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the glutamate-bound N-methyl-D-aspartate receptor, regulating neurotransmission and synaptic plasticity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl-N-methyl-D-serine typically involves the esterification of D-serine followed by N-methylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Ethyl-N-methyl-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Ethyl-N-methyl-D-serine has several applications in scientific research:

Mechanism of Action

O-Ethyl-N-methyl-D-serine exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. It binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium ions. This modulation of N-methyl-D-aspartate receptor activity influences neurotransmission, synaptic plasticity, and neuronal migration .

Comparison with Similar Compounds

Uniqueness: O-Ethyl-N-methyl-D-serine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-3-ethoxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C6H13NO3/c1-3-10-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

GAAJYKQQPYXQIJ-RXMQYKEDSA-N

Isomeric SMILES

CCOC[C@H](C(=O)O)NC

Canonical SMILES

CCOCC(C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.